Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with significant applications in various fields of scientific research. It is characterized by the presence of a bromine and chlorine atom on the imidazo[1,2-a]pyridine ring, which contributes to its unique chemical properties. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, which does not require a base .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like TBHP and hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have enhanced biological activity and different physicochemical properties .
Scientific Research Applications
Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 3-Bromoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 3-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Comparison: Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the simultaneous presence of both bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound often exhibits higher potency and selectivity in various applications .
Properties
IUPAC Name |
ethyl 3-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-9(11)14-6(12)4-3-5-7(14)13-8/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUIGFCTOQNRJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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